

An In-Depth Technical Guide to the Low-Temperature Recrystallization of 1-Nonanol

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Compound of Interest

Compound Name: 1-Nonanol

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This technical guide provides a comprehensive overview of the purification of **1-nonanol**, a nine-carbon straight-chain fatty alcohol, through a low-temperature recrystallization procedure. While **1-nonanol** is a liquid at room temperature, this guide details a fractional crystallization method from a solvent at sub-zero temperatures, a technique suitable for compounds with low melting points. This process is critical for achieving the high purity levels required in research, pharmaceutical applications, and the synthesis of fine chemicals.

Physicochemical Properties and Solubility Profile of 1-Nonanol

A thorough understanding of **1-nonanol**'s physical properties is essential for developing a successful purification strategy. As a long-chain alcohol, its solubility is dictated by the hydrophobic nature of its nine-carbon tail and the hydrophilic character of the hydroxyl group.

Table 1: Physicochemical and Solubility Data for **1-Nonanol**

Property	Value	Units	Reference(s)
Molecular Formula	C ₉ H ₂₀ O	-	[1][2]
Molecular Weight	144.25	g/mol	[1][2]
Melting Point	-8 to -5	°C	[3]
Boiling Point	213 - 215	°C	[3]
Density	0.827	g/mL at 25°C	[3]
Solubility			
Water	0.13 (at 25°C)	g/L	[1][2]
Ethanol	Soluble	-	[3][4][5]
Methanol	Miscible	-	[6]
Acetone	Miscible	-	[7]
Ether	Soluble	-	[3][4][5]
Chloroform	Soluble	-	[4][5]
Carbon Tetrachloride	Very Soluble	-	[5]

Note: "Soluble" and "Miscible" indicate high solubility at ambient temperature. Quantitative data at low temperatures is not readily available in the literature but is a critical parameter for this procedure.

The low melting point of **1-nonanol** precludes traditional recrystallization techniques that rely on cooling a saturated solution to ambient temperatures. Instead, a low-temperature fractional crystallization from a suitable solvent is the preferred method. This process leverages the principle that the solubility of **1-nonanol** in a selected solvent will decrease significantly as the temperature is lowered well below its melting point, inducing crystallization. Impurities, ideally, will remain in the cold solvent.

Experimental Protocol: Low-Temperature Fractional Crystallization of 1-Nonanol

This protocol is adapted from established methods for the fractional crystallization of fatty acids and other long-chain organic compounds. The selection of an appropriate solvent is paramount; it should readily dissolve **1-nonanol** at or near room temperature but exhibit significantly lower solubility at sub-zero temperatures. Methanol and acetone are suitable candidates due to their low freezing points and good solvating power for alcohols.

Materials and Equipment

- Crude **1-nonanol**
- Anhydrous methanol or acetone (reagent grade)
- Dry ice or a low-temperature cooling bath/circulator
- Jacketed reaction vessel with a stirrer
- Low-temperature thermometer
- Pre-chilled vacuum filtration apparatus (Büchner funnel and flask)
- Filter paper
- Drying apparatus (e.g., vacuum desiccator)

Procedure

Step 1: Dissolution In a jacketed reaction vessel, dissolve the crude **1-nonanol** in a minimal amount of the chosen solvent (e.g., methanol or acetone) at room temperature. A starting ratio of 1:3 to 1:5 (v/v) of **1-nonanol** to solvent is recommended. Gentle warming may be applied to ensure complete dissolution, but the temperature should be kept well below the boiling point of the solvent.

Step 2: Cooling and Crystallization Begin circulating a coolant (e.g., a dry ice/acetone slurry or a refrigerated circulator) through the jacket of the vessel to slowly cool the solution. A slow cooling rate is crucial to promote the formation of large, pure crystals. The target temperature should be in the range of -20°C to -40°C. As the solution cools, **1-nonanol** will begin to crystallize out of the solution. Continue stirring at a moderate pace to ensure homogeneity and prevent the formation of a solid mass on the vessel walls.

Step 3: Maturation Once the target temperature is reached, allow the slurry to stir for an additional 1-2 hours. This "maturation" period allows for the crystal size to increase and for the system to reach equilibrium, which can improve the purity of the isolated product.

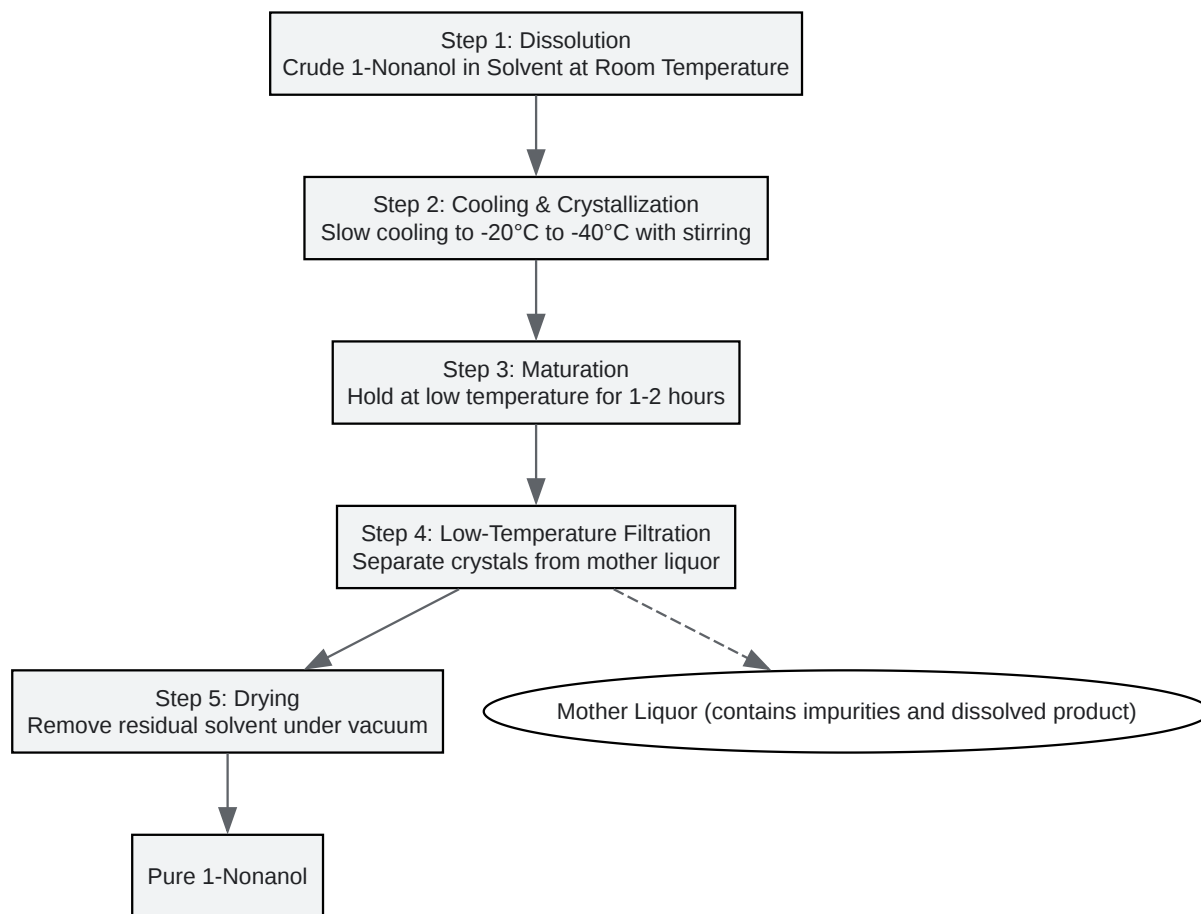
Step 4: Low-Temperature Filtration The filtration of the crystals must be performed rapidly and at low temperatures to prevent the product from melting or redissolving.

- Pre-chill the Büchner funnel and filter flask by rinsing with a small amount of the cold solvent or by placing them in a freezer prior to use.
- Assemble the vacuum filtration apparatus and ensure a good seal.
- Quickly pour the cold crystal slurry onto the filter paper in the Büchner funnel and apply vacuum.
- Wash the collected crystals with a small amount of the pre-chilled, pure solvent to remove any residual impurities from the mother liquor. Use a minimal amount of solvent to avoid significant product loss.

Step 5: Drying Transfer the purified **1-nonanol** crystals to a pre-weighed container and dry them under vacuum to remove any residual solvent. Due to the low melting point of **1-nonanol**, drying should be performed at or below 0°C if possible, or very carefully at room temperature under high vacuum. The final product should be a clear, colorless liquid at room temperature.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the low-temperature recrystallization process.



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Figure 1. Workflow for the low-temperature recrystallization of **1-nonanol**.

Safety and Handling Precautions

- **1-Nonanol** is a combustible liquid and may cause skin and eye irritation.[3]
- The solvents used (methanol, acetone) are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

- Handling of dry ice and other cryogenic materials requires insulated gloves to prevent cold burns.
- Ensure that all glassware used for vacuum filtration is free of cracks or defects to prevent implosion.

Conclusion

The purification of **1-nonanol** via low-temperature fractional crystallization from a solvent is an effective method for achieving high levels of purity. Careful control of the cooling rate, final temperature, and filtration process is critical to maximizing yield and purity. This technical guide provides a foundational protocol that can be optimized for specific applications and impurity profiles. Further investigation into the low-temperature solubility of **1-nonanol** in various organic solvents would allow for a more refined selection of the crystallization solvent and conditions.

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